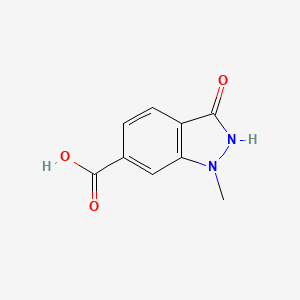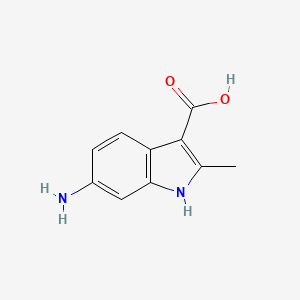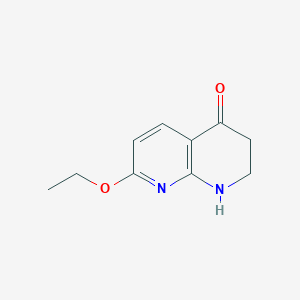
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is a compound that features both azetidine and pyrrolidine rings. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their potential biological activities. The compound is often explored for its pharmacological properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the construction of the azetidine and pyrrolidine rings followed by their coupling. One common method involves the reaction of azetidine with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule .
科学的研究の応用
®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infections.
作用機序
The mechanism of action of ®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through these interactions, which can alter cellular pathways and lead to therapeutic outcomes .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler nitrogen-containing heterocycle with similar biological activities.
Azetidine: Another nitrogen-containing ring that shares structural similarities with the compound.
Pyrrolizidine: A bicyclic compound with related pharmacological properties.
Uniqueness
®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its combination of azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions with molecular targets, potentially leading to more effective therapeutic applications .
特性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
azetidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H/t7-;/m1./s1 |
InChIキー |
CWBRHQWHOXMFTC-OGFXRTJISA-N |
異性体SMILES |
C1CN(C1)C(=O)[C@@H]2CCNC2.Cl |
正規SMILES |
C1CN(C1)C(=O)C2CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11904352.png)
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)




![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)




![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
